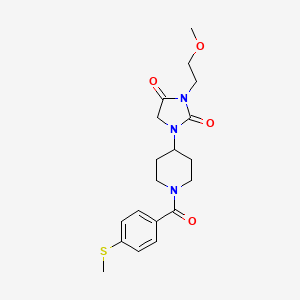

![molecular formula C23H20ClN5O2S B2464900 N-(2-(6-((2-(4-chlorophényl)-2-oxoéthyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)-4-méthylbenzamide CAS No. 872995-41-0](/img/structure/B2464900.png)

N-(2-(6-((2-(4-chlorophényl)-2-oxoéthyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)éthyl)-4-méthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

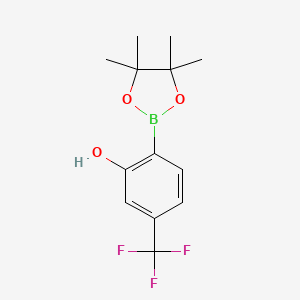

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H20ClN5O2S and its molecular weight is 465.96. The purity is usually 95%.

BenchChem offers high-quality N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse et antiproliférative

La partie quinoxaline a été étudiée pour son potentiel en tant qu'agent anticancéreux. Les chercheurs ont exploré des dérivés de ce composé pour leur capacité à inhiber la croissance des cellules cancéreuses, induire l'apoptose et interférer avec la progression tumorale. Des études supplémentaires sont nécessaires pour identifier les mécanismes spécifiques et optimiser leur efficacité .

Activité antimicrobienne

Les dérivés de la quinoxaline se sont avérés prometteurs en tant qu'agents antimicrobiens. Ces composés présentent des effets inhibiteurs contre les bactéries, les champignons et les parasites. Leur activité antimicrobienne les rend pertinents pour le développement de médicaments dans le traitement des maladies infectieuses .

Activité anticonvulsivante

Certains dérivés de la quinoxaline, y compris ceux contenant la partie triazolo[4,3-b]pyridazin-3-yl, ont démontré des propriétés anticonvulsivantes. Ces composés peuvent être explorés pour la gestion de l'épilepsie et des affections connexes .

Activité antituberculeuse

Les dérivés de la quinoxaline ont été évalués pour leur potentiel antituberculeux. Les chercheurs ont étudié leurs effets contre Mycobacterium tuberculosis, dans le but de découvrir de nouveaux médicaments pour le traitement de la tuberculose .

Activité antimalarique

Bien que non directement étudiés pour leur activité antimalarique, l'échafaudage de la quinoxaline pourrait servir de point de départ pour la conception de nouveaux agents antimalariques. Les chercheurs peuvent explorer des modifications pour améliorer l'efficacité contre les espèces de Plasmodium .

Activité antileishmanienne

La leishmaniose, causée par des parasites protozoaires du genre Leishmania, reste un problème de santé mondial. Les dérivés de la quinoxaline peuvent offrir un potentiel en tant qu'agents antileishmaniens, contribuant à la lutte contre cette maladie tropicale négligée .

Activité anti-VIH

Bien que non explorés de manière approfondie, les dérivés de la quinoxaline pourraient être étudiés pour leurs propriétés anti-VIH. Leur inhibition potentielle de la réplication virale justifie des recherches supplémentaires .

Activité anti-inflammatoire et antioxydante

Les dérivés de la quinoxaline peuvent présenter des effets anti-inflammatoires et antioxydants. Ces propriétés sont pertinentes pour la gestion des maladies liées au stress oxydatif et des affections inflammatoires .

Propriétés

IUPAC Name |

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2S/c1-15-2-4-17(5-3-15)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)32-14-19(30)16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUPLIFDSFUVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Ethylpyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2464819.png)

![1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one](/img/structure/B2464820.png)

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)

![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2464837.png)